

RORyt inverse agonist 31 structure-activity relationship

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Compound of Interest		
Compound Name:	ROR At inverse agonist 31	
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An In-depth Technical Guide on the Structure-Activity Relationship of RORyt Inverse Agonist 31

Introduction

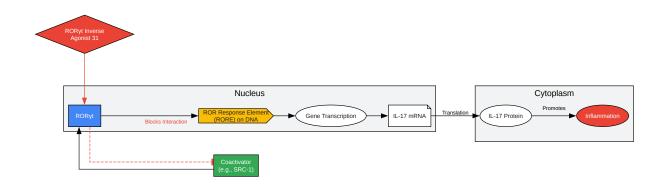
The Retinoic Acid-Related Orphan Receptor yt (RORyt) is a nuclear receptor that plays a critical role in the differentiation and function of T helper 17 (Th17) cells.[1] These cells are key mediators of inflammation and are implicated in the pathogenesis of various autoimmune diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[2] RORyt acts as a transcription factor, driving the expression of pro-inflammatory cytokines such as Interleukin-17 (IL-17).[1] Consequently, the development of small molecule inverse agonists that inhibit the transcriptional activity of RORyt represents a promising therapeutic strategy for these conditions.[2]

This technical guide focuses on the structure-activity relationship (SAR) of a novel series of triazine-based RORyt inverse agonists, culminating in the identification of the potent and selective compound 31 (also referred to as 14g in the primary literature).[1] We will delve into the quantitative data from key assays, provide detailed experimental methodologies, and visualize the underlying biological pathways and SAR logic.

RORyt Signaling Pathway and Mechanism of Inverse Agonism



RORyt constitutively promotes the transcription of target genes, including IL-17A and IL-17F, by recruiting coactivators to the promoter regions of these genes. RORyt inverse agonists bind to the ligand-binding domain (LBD) of the receptor, inducing a conformational change that prevents the recruitment of coactivators and may even facilitate the binding of corepressors. This leads to a reduction in the transcription of RORyt-dependent genes and a subsequent dampening of the inflammatory response mediated by Th17 cells.



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RORyt Signaling and Inverse Agonist Inhibition.

Structure-Activity Relationship (SAR) of Triazine Derivatives

A series of novel triazine derivatives were synthesized and evaluated for their RORyt inverse agonist activity. The SAR study focused on modifications at three key positions of the triazine scaffold: the C2, C4, and C6 positions. The lead compound, 31 (14g), emerged from this systematic exploration.

Data Presentation



The following table summarizes the SAR for a selection of triazine analogs. The inhibitory activities are presented as IC50 values from a dual FRET assay and a cell-based reporter gene assay.

Compound	R1 (C2- position)	R2 (C4- position)	R3 (C6- position)	Dual FRET IC50 (nM)	Reporter Gene IC50 (µM)
Hit 1	-H	-NH-Ph	-CI	>10,000	>10
14a	-Me	-NH-Ph(4-F)	-CI	520	5.6
14d	-Et	-NH-Ph(4-F)	-CI	250	2.8
14g (31)	-iPr	-NH-Ph(4-F)	-CI	22.9	0.428
14h	-tBu	-NH-Ph(4-F)	-Cl	150	1.9
15b	-iPr	-NH-Ph(3-Cl, 4-F)	-Cl	85	1.1
16c	-iPr	-NH-Ph(4-F)	-OMe	310	4.2
17a	-iPr	-O-Ph(4-F)	-CI	>5,000	>10

Data is representative and based on the findings reported for the triazine series in Lu L, et al. Eur J Med Chem. 2023.[1]

SAR Summary and Logical Relationships

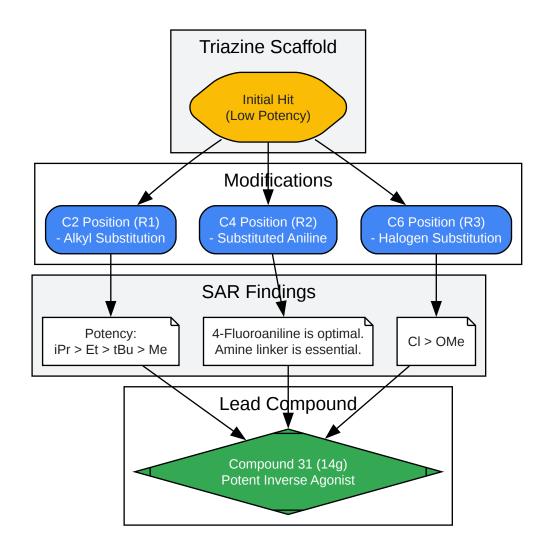
The SAR data reveals several key trends for achieving potent RORyt inverse agonism with this triazine scaffold:

- C2-Position (R1): Small alkyl groups are favored. Potency increases with the size of the alkyl group from methyl to isopropyl, with the isopropyl group in compound 31 (14g) being optimal. Larger groups like tert-butyl lead to a decrease in activity.
- C4-Position (R2): An aniline moiety with a para-fluoro substitution is crucial for high potency. Introduction of additional substituents on the phenyl ring, such as a meta-chloro group, is



tolerated but does not improve activity. Replacing the amine linker with an ether linkage results in a significant loss of activity.

• C6-Position (R3): A chlorine atom at this position is preferred over a methoxy group, indicating that an electron-withdrawing group is beneficial for activity.



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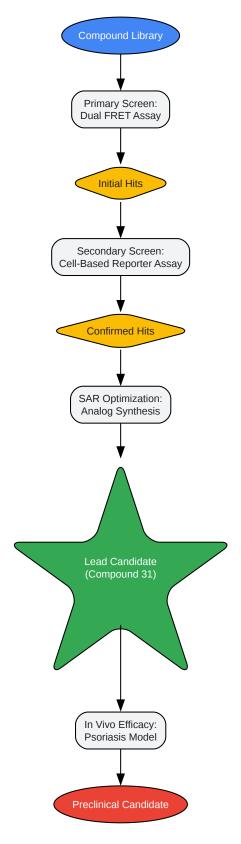
Structure-Activity Relationship Logic Diagram.

Experimental Protocols

The characterization of the triazine series of RORyt inverse agonists involved a cascade of in vitro and in vivo assays.



Screening Workflow



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